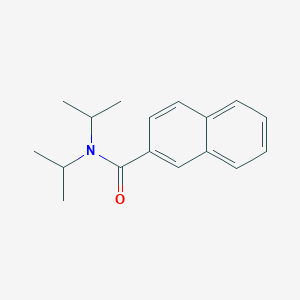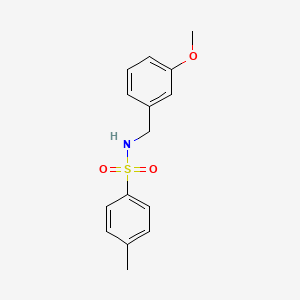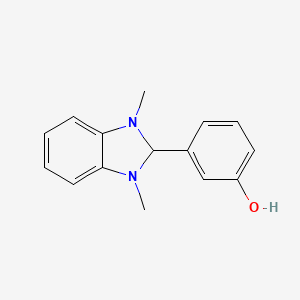![molecular formula C15H16N2O2S B5854304 N-[3-(4-morpholinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5854304.png)
N-[3-(4-morpholinyl)phenyl]-2-thiophenecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(4-morpholinyl)phenyl]-2-thiophenecarboxamide, also known as MLN8054, is a small molecule inhibitor that targets the Aurora A kinase. Aurora A kinase is a serine/threonine protein kinase that plays a crucial role in the regulation of mitotic spindle assembly and cytokinesis. The overexpression of Aurora A kinase is associated with various types of cancer, and MLN8054 has been shown to have potential as an anti-cancer agent.
作用机制
N-[3-(4-morpholinyl)phenyl]-2-thiophenecarboxamide is a selective inhibitor of Aurora A kinase, which plays a critical role in the regulation of mitotic spindle assembly and cytokinesis. By inhibiting the activity of Aurora A kinase, N-[3-(4-morpholinyl)phenyl]-2-thiophenecarboxamide disrupts the normal progression of the cell cycle, leading to mitotic spindle defects and cell cycle arrest. This ultimately results in the inhibition of cancer cell proliferation.
Biochemical and Physiological Effects:
N-[3-(4-morpholinyl)phenyl]-2-thiophenecarboxamide has been shown to have a significant impact on the biochemical and physiological processes involved in cancer cell proliferation. Inhibition of Aurora A kinase by N-[3-(4-morpholinyl)phenyl]-2-thiophenecarboxamide leads to the disruption of mitotic spindle assembly, which is critical for proper cell division. This disruption ultimately leads to cell cycle arrest and the inhibition of cancer cell proliferation.
实验室实验的优点和局限性
One of the main advantages of using N-[3-(4-morpholinyl)phenyl]-2-thiophenecarboxamide in lab experiments is its selectivity for Aurora A kinase. This allows researchers to specifically target this protein kinase and study its role in cancer cell proliferation. However, the synthesis of N-[3-(4-morpholinyl)phenyl]-2-thiophenecarboxamide is a complex process that requires expertise in organic chemistry, which may limit its availability to some researchers.
未来方向
There are several potential future directions for research on N-[3-(4-morpholinyl)phenyl]-2-thiophenecarboxamide. One area of interest is the development of combination therapies that include N-[3-(4-morpholinyl)phenyl]-2-thiophenecarboxamide and other anti-cancer agents. Another potential direction is the study of N-[3-(4-morpholinyl)phenyl]-2-thiophenecarboxamide in combination with immunotherapy agents, which may enhance the anti-tumor activity of N-[3-(4-morpholinyl)phenyl]-2-thiophenecarboxamide. Additionally, further research is needed to fully understand the mechanism of action of N-[3-(4-morpholinyl)phenyl]-2-thiophenecarboxamide and its potential for clinical use in the treatment of cancer.
合成方法
The synthesis of N-[3-(4-morpholinyl)phenyl]-2-thiophenecarboxamide involves a multi-step process that begins with the reaction of 4-morpholinylphenylamine with thiophene-2-carboxylic acid to form an amide intermediate. This intermediate is then subjected to a series of chemical reactions, including cyclization and deprotection, to yield the final product. The synthesis of N-[3-(4-morpholinyl)phenyl]-2-thiophenecarboxamide is a complex process that requires expertise in organic chemistry.
科学研究应用
N-[3-(4-morpholinyl)phenyl]-2-thiophenecarboxamide has been extensively studied in preclinical models of cancer, and the results have been promising. In vitro studies have shown that N-[3-(4-morpholinyl)phenyl]-2-thiophenecarboxamide inhibits the proliferation of cancer cells by inducing mitotic spindle defects and cell cycle arrest. In vivo studies have demonstrated that N-[3-(4-morpholinyl)phenyl]-2-thiophenecarboxamide has anti-tumor activity in various types of cancer, including breast, lung, and colon cancer.
属性
IUPAC Name |
N-(3-morpholin-4-ylphenyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c18-15(14-5-2-10-20-14)16-12-3-1-4-13(11-12)17-6-8-19-9-7-17/h1-5,10-11H,6-9H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJZZFCRTYQYBTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=CC(=C2)NC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(4-morpholinyl)phenyl]-2-thiophenecarboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-{[(4-bromophenyl)amino]carbonothioyl}cyclohexanecarboxamide](/img/structure/B5854247.png)


![methyl 3-[({[4-(ethoxycarbonyl)phenyl]amino}carbonyl)amino]-2-thiophenecarboxylate](/img/structure/B5854270.png)
![5-(4-chlorophenyl)-N-[4-(diethylamino)benzylidene]-4-(trifluoromethyl)-1,3-thiazol-2-amine](/img/structure/B5854278.png)
![2-[(2-chloro-4-fluorobenzyl)thio]pyrimidine](/img/structure/B5854286.png)
![3-[(2-chlorophenoxy)methyl]-N-3-pyridinylbenzamide](/img/structure/B5854290.png)
![N'-[(6-methoxy-2-naphthyl)methylene]hexanohydrazide](/img/structure/B5854314.png)
![N-[2-(4-ethylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-furamide](/img/structure/B5854319.png)
![4-({[(2,3-dichlorophenyl)amino]carbonyl}amino)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B5854323.png)